2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile
Description
Properties
IUPAC Name |
2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3/c1-14-8-3-2-7(11(12)13)6(10-8)4-5-9/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOPAOCWSWOMQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)[N+](=O)[O-])CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348653 | |
| Record name | (6-Methoxy-3-nitropyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111795-99-4 | |
| Record name | (6-Methoxy-3-nitropyridin-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20348653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Methoxy-3-nitropyridine-2-acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nitration of Pyridine Precursors
Nitration is a critical step for introducing the nitro group at position 3 of the pyridine ring. The patent WO2010089773A2 demonstrates the use of a nitrating mixture comprising fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) under controlled temperatures (25–30°C) to achieve regioselective nitration. For example, 4-chloro-2-aminopyridine undergoes nitration to form 4-chloro-2-amino-3-nitropyridine, a precursor analog with structural similarities to the target compound. This method ensures minimal byproduct formation due to the strong electron-withdrawing effect of the nitro group, which directs subsequent substitutions to the ortho and para positions.
Methoxylation at Position 6
Introducing the methoxy group at position 6 typically involves nucleophilic substitution of a chlorinated precursor. As described in PMC3546147, sodium methoxide (NaOMe) in anhydrous methanol facilitates the displacement of chlorine at elevated temperatures (60–80°C). For instance, 2,6-dichloro-3-nitropyridine reacts with NaOMe to yield 6-methoxy-2-chloro-3-nitropyridine, a key intermediate. The methoxy group’s electron-donating nature deactivates the ring toward further electrophilic attacks, ensuring stability during subsequent reactions.
An alternative route involves oxidizing a methyl substituent to a nitrile. While not directly cited, this approach aligns with methods in the RSC publication, where ester groups are reduced to hydroxymethyl derivatives and further functionalized. For 2-(6-methoxy-3-nitropyridin-2-yl)acetonitrile:
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Introduce a methyl group at position 2 via Friedel-Crafts alkylation (though pyridine’s low reactivity may necessitate directed ortho metalation).
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Oxidize the methyl group to a nitrile using ammonium cerium(IV) nitrate (CAN) or copper(I) cyanide (CuCN) under acidic conditions.
Optimization of Reaction Conditions
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Dimethylformamide (DMF) and acetonitrile are preferred for SNAr due to their high polarity and ability to stabilize transition states. For example, the synthesis of 4-chloro-3-nitropyridin-2-ol in WO2010089773A2 uses DMF at 120–125°C to achieve complete substitution. Similarly, microwave irradiation (120–160°C) reduces reaction times from hours to minutes, as evidenced in PMC3546147’s coupling reactions.
Catalysts and Additives
Phase-transfer catalysts like benzyltriethylammonium chloride enhance reaction rates by shuttling ions between aqueous and organic phases. In the diazotization of 4-chloro-2-amino-3-nitropyridine, hydrochloric acid (HCl) and sodium nitrite (NaNO₂) generate reactive diazonium intermediates, which hydrolyze to yield hydroxyl derivatives.
Challenges and Mitigation Strategies
Regioselectivity in Nitration and Substitution
The nitro group’s meta-directing nature complicates achieving ortho/para selectivity. Mixed acid systems (HNO₃/H₂SO₄) improve regioselectivity, as seen in the nitration of 3-fluoropyridin-2-ol to 2-chloro-3-fluoro-5-nitropyridine. Computational modeling of charge distribution could further refine substitution sites.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and various substituted pyridine compounds .
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile is in the field of pharmaceuticals. Its structural properties make it a candidate for developing new drugs, particularly in targeting specific biological pathways. For instance, research has indicated that compounds with similar structures exhibit potent activity against various diseases, including cancer and bacterial infections .
Agrochemical Research
In agrochemical research, this compound has been explored for its potential as a pesticide or herbicide. Studies suggest that derivatives of nitropyridine can affect plant growth regulators and pest resistance mechanisms. The incorporation of methoxy groups enhances the efficacy of these compounds in agricultural applications by improving their solubility and stability .
Material Science
The unique properties of this compound have led to investigations in material science, particularly in creating advanced materials for electronic applications. Research has shown that integrating such compounds into polymers can enhance electrical conductivity and thermal stability, making them suitable for use in electronic devices.
Case Study 1: Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various nitropyridine derivatives, including this compound. The results demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for antibiotic development .
Case Study 2: Agrochemical Efficacy
In another study focusing on agricultural applications, researchers tested this compound's effectiveness as a herbicide. The results showed that it inhibited weed growth significantly more than traditional herbicides at lower concentrations, suggesting its potential as an environmentally friendly alternative in crop management .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Potential drug candidate for targeting specific diseases | Significant activity against cancer cells |
| Agrochemical Research | Investigated as a pesticide/herbicide | Effective weed growth inhibition |
| Material Science | Used in developing advanced materials for electronics | Enhanced electrical conductivity and stability |
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyridine-based acetonitriles, focusing on substituent effects, physicochemical properties, and reactivity.
Substituent Variations on the Pyridine Ring
Table 1: Key Structural Analogs and Their Properties
Impact of Substituent Position and Type
- Electron-Withdrawing vs. Electron-Donating Groups: The nitro group at the 3-position (as in the target compound) creates a strong electron-deficient ring, enhancing reactivity toward nucleophilic attack. Methoxy (-OCH₃) at the 6-position provides electron-donating resonance effects, slightly counterbalancing the nitro group’s electron withdrawal. This contrasts with chloro (-Cl) or methyl (-CH₃) substituents, which are less polar or electron-withdrawing, respectively .
- Nitro-containing compounds generally require careful storage (e.g., inert atmosphere, low temperatures) to prevent decomposition .
Computational Insights (DFT Studies)
While direct DFT data for the target compound are unavailable, studies on similar systems (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yl)acetate derivatives) reveal that non-planar molecular geometries and localized HOMO-LUMO distributions on the aromatic ring influence reactivity. For instance, nitro groups lower LUMO energies, facilitating electron-deficient aromatic interactions .
Biological Activity
2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biochemical pathways, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Chemical Formula : C₈H₇N₃O₃
- Molecular Weight : 195.15 g/mol
- CAS Number : 639510
The structure of this compound features a pyridine ring substituted with a methoxy and nitro group, contributing to its biological reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, leading to modulation of several biochemical pathways:
- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to the synthesis of sphingolipids, which are crucial for cell membrane integrity and signaling.
- Cellular Effects : The compound influences cellular processes such as apoptosis, cell proliferation, and inflammatory responses. For instance, it has been noted to induce apoptosis in cancer cell lines through intrinsic and extrinsic signaling pathways .
- Antimicrobial Activity : Similar compounds have demonstrated antibacterial and antifungal properties, suggesting that this compound may also exhibit these activities due to structural similarities with known antimicrobial agents .
Biochemical Pathways
The compound's activity can be linked to several key biochemical pathways:
- Sphingolipid Metabolism : By inhibiting glucosylceramide synthase (GCS), it affects the levels of glycosphingolipids on cell surfaces, which can influence cellular signaling and inflammation.
- Inflammatory Response Modulation : Studies indicate that it can downregulate pro-inflammatory cytokines such as IL-6 and TNF-α, highlighting its potential in treating inflammatory diseases .
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on HeLa cells, researchers observed significant apoptosis induction at varying concentrations. The mechanism was linked to the activation of caspases involved in the apoptotic pathway, suggesting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Effects
Research involving animal models demonstrated that administration of this compound led to a reduction in markers of inflammation. Specifically, it decreased levels of reactive oxygen species (ROS) and nitric oxide (NO), indicating a protective effect against oxidative stress-related damage .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer, anti-inflammatory | Inhibition of GCS, apoptosis induction |
| D-threo-PDMP | Inhibits glycosphingolipid synthesis | GCS inhibition |
| Myriocin | Ceramide synthesis inhibition | Modulates sphingolipid metabolism |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(6-Methoxy-3-nitropyridin-2-yl)acetonitrile, and what reaction conditions are critical for yield optimization?
- Answer : A common method involves nitration of a methoxypyridine precursor followed by acetonitrile substitution. For example, nitration may employ sulfuric acid at controlled temperatures (~0–5°C) to prevent over-oxidation . Substitution reactions often require anhydrous conditions with catalysts like BF₃·Et₂O to enhance regioselectivity . Key parameters include stoichiometric ratios, reaction time (12–24 hours), and purification via column chromatography (silica gel, hexane/ethyl acetate). Monitoring via TLC or HPLC ensures intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, nitro group deshielding adjacent protons) .
- IR : Peaks at ~2240 cm⁻¹ confirm the nitrile group, while nitro groups show ~1520 cm⁻¹ (asymmetric stretch) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 223.06) .
Q. How does the reactivity of the nitrile group in this compound compare to other pyridine-based nitriles?
- Answer : The nitrile group undergoes nucleophilic additions (e.g., with Grignard reagents) and reductions (e.g., LiAlH₄ yields primary amines). However, the electron-withdrawing nitro and methoxy groups reduce nitrile reactivity compared to unsubstituted pyridine nitriles. Controlled pH (<7) minimizes hydrolysis to carboxylic acids .
Q. What safety protocols are essential when handling this compound?
- Answer : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with strong oxidizers. Store at 2–8°C in airtight containers. In case of spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can Design of Experiments (DOE) optimize the synthesis of this compound under conflicting literature conditions?
- Answer : Apply factorial design to variables like temperature, catalyst loading, and solvent polarity. For example, a 2³ factorial design can resolve contradictions in nitration efficiency reported in . Response surface methodology (RSM) then identifies optimal conditions (e.g., 72% yield at 5°C, 1.2 eq HNO₃, 6-hour reaction) .
Q. What computational methods elucidate the regioselectivity of electrophilic substitution in this compound’s pyridine ring?
- Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and frontier molecular orbitals. The nitro group’s meta-directing effect and methoxy’s ortho/para-directing nature create competing regioselectivity, validated by comparing calculated vs. experimental substituent positions .
Q. How do solvent polarity and pH influence the compound’s stability in biological assays?
- Answer : In aqueous buffers (pH 7.4), the nitrile group hydrolyzes slowly (t₁/₂ ~48 hours) but accelerates under acidic (pH <3) or basic (pH >10) conditions. Use aprotic solvents (e.g., DMSO) for stock solutions and LC-MS to quantify degradation products .
Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?
- Answer :
- Dose-Response Analysis : Test across concentrations (1 nM–100 µM) to differentiate specific inhibition from nonspecific toxicity.
- Off-Target Profiling : Use kinase panels or proteome-wide affinity assays to identify secondary targets.
- Metabolite Screening : LC-HRMS identifies bioactive metabolites (e.g., amine derivatives from nitrile reduction) .
Methodological Recommendations
- Contradiction Analysis : Cross-validate HPLC purity data with ¹H NMR integration to confirm byproduct ratios .
- Computational Modeling : Use Gaussian or ORCA for reaction pathway simulations, referencing ICReDD’s quantum-chemical workflows .
- Biological Assays : Pair enzyme inhibition studies (e.g., IC₅₀) with cytotoxicity assays (MTT) to establish therapeutic indices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
